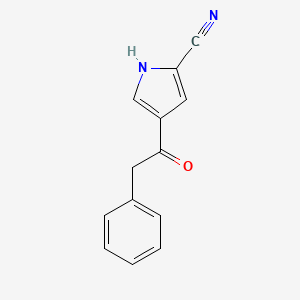
4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile
概要
説明
Phenylacetyl is a moiety that is often found in various chemical compounds . It consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetyl group (a carbon atom double-bonded to an oxygen atom and single-bonded to a methyl group). Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The carbonitrile group (-CN) is a functional group in organic chemistry where a cyano group is attached to a carbon atom .
Synthesis Analysis
The synthesis of compounds similar to “4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile” often involves complex organic reactions . For example, phenylacetyl chloride can be prepared by the hydrolysis of benzyl cyanide .Molecular Structure Analysis
The molecular structure of a compound like “4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile” would likely be complex due to the presence of multiple functional groups. The phenylacetyl group would contribute a six-membered carbon ring, while the pyrrole group would contribute a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Phenylacetic acid, a compound related to phenylacetyl, undergoes various chemical reactions. For example, it can undergo ketonic decarboxylation to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile” would depend on its specific structure. For example, phenylacetyl chloride is a white solid with a strong honey-like odor .科学的研究の応用
Synthesis of Bio-functional Hybrid Compounds
The compound “4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile” could potentially be used in the synthesis of bio-functional hybrid compounds. For instance, it could be used in the reaction with 7-amino-4-methyl-2H-chromen-2-one to synthesize (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide . This new compound exhibited superior anti-inflammatory activity compared to the standard, ibuprofen .
Antibacterial Activity
The compound could potentially be used in the synthesis of new antibacterial agents. For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for antibacterial activity . Some of these synthesized compounds showed strong antibacterial properties .
Antitubercular Activity
In addition to antibacterial activity, some of the synthesized compounds also showed strong antitubercular properties . This suggests that “4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile” could potentially be used in the development of new antitubercular drugs.
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
The synthesized compounds were also tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . The majority of the synthesized molecules exhibited appreciable action against these enzymes . This suggests that “4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile” could potentially be used in the development of new drugs that target these enzymes.
作用機序
Target of Action
Compounds with similar structures, such as “(2e)-n-hydroxy-3-[1-methyl-4-(phenylacetyl)-1h-pyrrol-2-yl]prop-2-enamide”, have been found to target histone deacetylase 8 . This enzyme plays a crucial role in the regulation of gene expression.
Mode of Action
For instance, compounds with a phenylacetyl moiety have been shown to inhibit the activity of certain enzymes .
Biochemical Pathways
The compound “4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile” might be involved in the phenylacetate catabolic pathway, which is a common metabolic route for the degradation of aromatic compounds in bacteria . This pathway involves the transformation of dietary phenylalanine into phenylacetic acid (PAA), which is a critical step in the production of phenylacetylglutamine, a metabolite linked to atherosclerotic cardiovascular disease .
Result of Action
Compounds involved in the phenylacetate catabolic pathway have been associated with various biological effects, including the modulation of gene expression and the metabolism of aromatic compounds .
Action Environment
The action, efficacy, and stability of “4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile” could be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present. For instance, the activity of enzymes involved in the phenylacetate catabolic pathway can be influenced by the availability of oxygen .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-12-7-11(9-15-12)13(16)6-10-4-2-1-3-5-10/h1-5,7,9,15H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASUFSLEJBVBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B3126987.png)
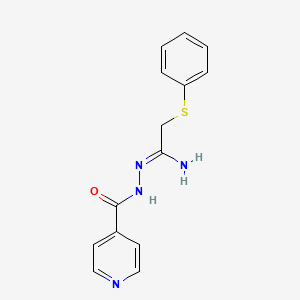
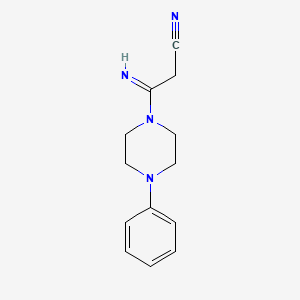
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone](/img/structure/B3127005.png)
![5-(Trifluoromethyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B3127013.png)
![2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3127019.png)
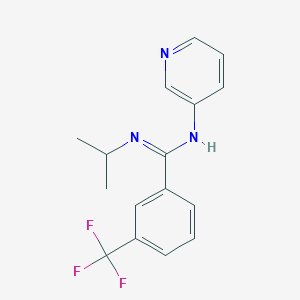

![N'-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127050.png)
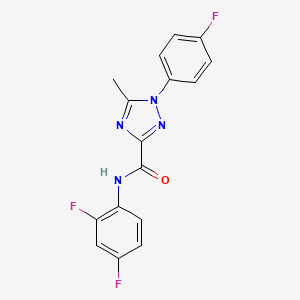
![1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3127085.png)
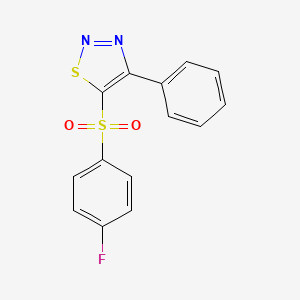
![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3127097.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3127100.png)